Cas no 2034516-87-3 (N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide)

N-{[1-(Thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide is a specialized organic compound featuring a cyclopentyl core substituted with thiophene rings at distinct positions. Its molecular structure, incorporating both thiophene-2-carboxamide and thiophen-3-yl moieties, suggests potential utility in pharmaceutical and materials science applications. The compound’s rigid cyclopentyl backbone may enhance stability, while the thiophene groups could contribute to electronic or binding properties, making it a candidate for drug discovery or optoelectronic materials. Its synthesis involves precise functionalization, ensuring high purity and reproducibility. Further research is warranted to explore its specific reactivity, biological activity, or material performance characteristics.
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide structure
2034516-87-3 structure
商品名:N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
CAS番号:2034516-87-3
MF:C15H17NOS2
メガワット:291.431581258774
CID:5408130

N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-[(1-thiophen-3-ylcyclopentyl)methyl]thiophene-2-carboxamide
    • N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
    • インチ: 1S/C15H17NOS2/c17-14(13-4-3-8-19-13)16-11-15(6-1-2-7-15)12-5-9-18-10-12/h3-5,8-10H,1-2,6-7,11H2,(H,16,17)
    • InChIKey: HRNFSQZPSJBJEA-UHFFFAOYSA-N
    • ほほえんだ: C1(C(NCC2(C3C=CSC=3)CCCC2)=O)SC=CC=1

N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6357-0525-10mg
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
10mg
$79.0 2023-09-09
Life Chemicals
F6357-0525-4mg
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
4mg
$66.0 2023-09-09
Life Chemicals
F6357-0525-5μmol
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
5μmol
$63.0 2023-09-09
Life Chemicals
F6357-0525-5mg
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
5mg
$69.0 2023-09-09
Life Chemicals
F6357-0525-2μmol
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
2μmol
$57.0 2023-09-09
Life Chemicals
F6357-0525-3mg
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
3mg
$63.0 2023-09-09
Life Chemicals
F6357-0525-10μmol
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
10μmol
$69.0 2023-09-09
Life Chemicals
F6357-0525-1mg
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
1mg
$54.0 2023-09-09
Life Chemicals
F6357-0525-2mg
N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide
2034516-87-3
2mg
$59.0 2023-09-09

N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamide 関連文献

N-{[1-(thiophen-3-yl)cyclopentyl]methyl}thiophene-2-carboxamideに関する追加情報

Professional Introduction to N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide (CAS No. 2034516-87-3)

N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide, identified by its CAS number 2034516-87-3, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by the presence of thiophene rings, which are known for their structural versatility and biological activity. The unique structural motif of this compound, featuring a cyclopentyl group substituted with a thiophene ring and further functionalized with a carboxamide moiety, positions it as a promising candidate for further exploration in drug discovery and development.

The< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide molecule exhibits a rich chemical framework that suggests potential interactions with biological targets. The thiophene ring, a heterocyclic aromatic compound, is well-documented for its role in various pharmacological applications. Its aromaticity and ability to engage in π-stacking interactions make it an attractive scaffold for designing molecules with specific biological activities. The cyclopentyl group appended to the thiophene ring introduces steric bulk and conformational flexibility, which can be critical in modulating binding affinity and selectivity.

In recent years, there has been a surge in research focused on thiophene-based compounds due to their diverse pharmacological properties. These compounds have shown promise in various therapeutic areas, including antiviral, anti-inflammatory, and anticancer applications. The< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide, with its intricate structure, is poised to contribute to this growing field. Its unique combination of functional groups makes it a versatile tool for medicinal chemists seeking to develop novel therapeutic agents.

The carboxamide group in the molecule's structure is particularly noteworthy, as it can serve as a hinge region for protein interactions. Carboxamides are frequently found in biologically active molecules due to their ability to form hydrogen bonds and engage in hydrophobic interactions. This feature enhances the compound's potential to interact with biological targets such as enzymes and receptors. The presence of the carboxamide group also suggests that this compound may exhibit metabolic stability, which is crucial for drug candidates that need to withstand biotransformation processes in vivo.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and affinities of complex molecules like< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide. These computational tools have been instrumental in identifying potential drug candidates by simulating their interactions with biological targets. Studies have shown that thiophene-based compounds can effectively modulate the activity of various enzymes and receptors, making them valuable candidates for drug development. The< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide is no exception and has been explored in several computational studies for its potential therapeutic applications.

In vitro studies have begun to unravel the pharmacological profile of< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide. Initial experiments have demonstrated its ability to interact with specific biological targets, suggesting potential therapeutic benefits. For instance, research has indicated that thiophene-based compounds can inhibit the activity of certain enzymes involved in inflammatory pathways. This aligns with the growing interest in developing anti-inflammatory agents that target these pathways directly. The< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide has shown promise in preliminary assays, warranting further investigation into its potential as an anti-inflammatory agent.

The synthesis of< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide presents an intriguing challenge due to its complex structure. However, advances in synthetic methodologies have made it possible to construct such intricate molecules with increasing efficiency. The synthesis typically involves multi-step reactions that require careful optimization to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the carbon-carbon bonds within the molecule's framework.

The structural complexity of< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide also opens up possibilities for derivatization, allowing researchers to explore analogs with modified properties. By introducing subtle changes into the molecular structure, scientists can fine-tune the pharmacological profile of the compound. This approach has been successful in other areas of drug discovery, where lead optimization plays a crucial role in developing effective therapeutics.

The potential applications of< strong>N-{[1-(thiophen-3-yl)cyclopentyl)methyl]thiophene-2-carboxamide extend beyond anti-inflammatory therapies. Its structural features make it a candidate for other therapeutic areas, including antiviral and anticancer treatments. For example, studies have suggested that thiophene-based compounds can interfere with viral replication by inhibiting key enzymes involved in viral metabolism. Similarly, these compounds have shown promise in disrupting cancer cell proliferation by targeting specific signaling pathways.

The development of novel drug candidates like< strong>N-{[1-(thiophen-3-ylo cyp entyllmethyl) th i ophen - 2 - car box amide relies heavily on interdisciplinary collaboration between chemists, biologists, and pharmacologists. This collaborative approach ensures that each stage of drug development is thoroughly investigated and optimized for maximum efficacy and safety. As research continues to uncover new applications for thiophene-based compounds, the< strong>N-{[1-(thiophen - 3 - yl ) cyc lo pent ylm eth yl ] th i ophen - 2 - car box am ide stands out as a promising candidate worthy of further exploration.

In conclusion,< strong>N-{[1-(thiophen - 3 - yl ) cyc lo pent ylm eth yl ] th i ophen - 2 - car box am ide (CAS No. 2034516 - 87 - 3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in the search for novel therapeutic agents. As research progresses, this compound is expected to contribute significantly to various therapeutic areas, offering hope for new treatments against some of today's most challenging diseases.

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